10-(Naphthalen-2-yl)-9,9'-bianthracene

Description

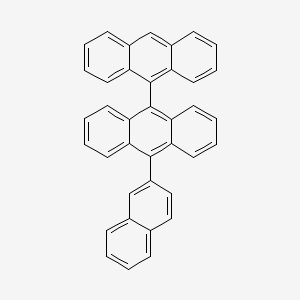

10-(Naphthalen-2-yl)-9,9'-bianthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two anthracene units linked at their 9-positions, with a naphthalen-2-yl substituent at the 10-position of one anthracene moiety. This structural design enhances π-conjugation and introduces steric and electronic effects, making it relevant for optoelectronic applications such as organic light-emitting diodes (OLEDs) and graphene nanoribbons (GNRs).

Properties

IUPAC Name |

9-anthracen-9-yl-10-naphthalen-2-ylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24/c1-2-12-26-23-29(22-21-25(26)11-1)36-32-17-7-9-19-34(32)38(35-20-10-8-18-33(35)36)37-30-15-5-3-13-27(30)24-28-14-4-6-16-31(28)37/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVZZGGJKOFZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=CC8=CC=CC=C86 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Naphthalen-2-yl)-9,9’-bianthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

10-(Naphthalen-2-yl)-9,9’-bianthracene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced aromatic hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

10-(Naphthalen-2-yl)-9,9’-bianthracene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 10-(Naphthalen-2-yl)-9,9’-bianthracene in OLEDs involves its role as a host material in the emissive layer. It can also act as a phosphorescent emitter when doped with metals like iridium or platinum. The compound exhibits both fluorescent and phosphorescent properties, contributing to the efficiency and stability of OLED devices .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives of 9,9'-bianthracene differ in substituents at the 10,10′-positions, which critically influence their electronic, optical, and reactivity profiles:

Photophysical and Electronic Properties

- DBBA : Bromine substituents lower the LUMO energy, facilitating surface-assisted polymerization into GNRs. However, bromine’s electron-withdrawing nature reduces fluorescence quantum yield .

- PPBA : Phenyl groups introduce steric hindrance, spatially orthogonalizing anthracene units and suppressing TTA. This results in pure blue emission (450 nm) but limits intermolecular charge transfer .

- Fluorinated Derivatives : Fluorine or CF3 substituents stabilize the LUMO (-3.2 to -3.5 eV) and enable fine-tuning of emission wavelengths via substituent position .

- 10-(Naphthalen-2-yl) Variant : The naphthalene group’s extended conjugation likely red-shifts absorption/emission relative to phenyl analogs while enhancing hole transport due to increased planarity .

Thermal and Morphological Stability

- MBAn-(4)-tBu : tert-Butyl groups improve solubility and thermal stability (decomposition temperature > 400°C), critical for vacuum-deposited OLEDs .

- DBBA : Bromine substituents reduce thermal stability (decomposition ~300°C), limiting high-temperature processing .

- 9,9′-Bianthracene (BA) Films : AFM studies show rough, porous morphologies due to weak intermolecular interactions; substrate choice (e.g., SiO2) significantly impacts crystallinity .

Key Research Findings

Substituent-Driven Reactivity : Bromine in DBBA enables precise on-surface polymerization for GNRs, while phenyl groups in PPBA prioritize optoelectronic performance over reactivity .

Emission Tuning : Fluorinated derivatives achieve emission shifts of ~10 nm per substituent, demonstrating substituent position as a critical design parameter .

Thermal Stability Trade-offs : Bulky substituents (e.g., tert-butyl) enhance thermal stability but may reduce charge mobility due to steric effects .

Biological Activity

10-(Naphthalen-2-yl)-9,9'-bianthracene is a compound of significant interest in the fields of organic electronics and medicinal chemistry. Its unique structure, characterized by a bianthracene core with naphthalene substitution, lends itself to various biological activities, particularly in the context of cancer research and photophysical applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two anthracene units connected by a naphthalene moiety, which contributes to its electronic properties and biological interactions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in squamous cell carcinoma (SCC) lines.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SCC-9 | 5.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung cancer) | 7.4 | Cell cycle arrest at G1 phase |

| MCF-7 (Breast cancer) | 6.8 | Inhibition of topoisomerase II activity |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It induces G1 phase arrest by modulating cyclin-dependent kinases (CDKs), thereby preventing further cell division.

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, contributing to oxidative stress and subsequent cell death.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various naphthalene derivatives, including this compound. The research indicated that this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin.

Findings :

- The compound demonstrated a selectivity index greater than 2, indicating a preference for targeting cancer cells over normal cells.

- Flow cytometry analysis revealed significant DNA fragmentation in treated SCC-9 cells, confirming apoptosis induction.

Photophysical Properties

In addition to its biological activity, the photophysical properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs). Studies indicate that its high fluorescence quantum yield makes it an ideal candidate for optoelectronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.